molecular formula C4H7NO2 B1580802 2-Amino-3-butenoic acid CAS No. 52773-87-2

2-Amino-3-butenoic acid

Cat. No. B1580802
CAS RN: 52773-87-2
M. Wt: 101.1 g/mol
InChI Key: RQVLGLPAZTUBKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-butenoic acid has been documented in a study by Seiji Sawada, Thoru Nakayama, Nobuvohi Esaki, Hidehiko Tanaka, Kenji Soda, and Richard K. Hill . The study provides a detailed process for the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-butenoic acid is C4H7NO2 . The molecular weight of this compound is 101.1 . More details about its molecular structure can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-butenoic acid are complex and involve multiple steps. For instance, one study discusses the irreversible inhibition of pyridoxal phosphate-linked aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-butenoic acid include a molecular weight of 101.1 and a molecular formula of C4H7NO2 . It is recommended to store this compound at a temperature of -20°C .

Scientific Research Applications

Isolation from Natural Sources

2-Amino-3-butenoic acid, also known as vinylglycine, is a simple β,γ-unsaturated α-amino acid identified in certain mushrooms. Dardenne et al. (1974) discovered it in Rhodophyllus nidorosus, noting its presence as a partly racemized D-form (Dardenne, Casimir, Marlier, & Larsen, 1974).

Biosynthesis and Antimicrobial Activity

In the context of microbial biosynthesis, Lee et al. (2010) identified a gene cluster in Pseudomonas aeruginosa responsible for producing l-2-Amino-4-methoxy-trans-3-butenoic acid (AMB), an antibiotic and toxin. This biosynthesis possibly involves a thiotemplate mechanism (Lee et al., 2010).

Enzymatic Reactions and Biochemistry

2-Amino-3-butenoic acid participates in biochemical reactions catalyzed by enzymes. Miles (1975) demonstrated its conversion to saturated α-keto acids by tryptophan synthase from Escherichia coli, proposing a sequence of pyridoxal-P Schiff base intermediates (Miles, 1975).

Antimetabolite Properties

Scannell et al. (1972) isolated L-2-Amino-4-methoxy-trans-3-butenoic acid from Pseudomonas aeruginosa and found it inhibits the growth of certain Bacillus species, suggesting antimetabolite properties (Scannell, Pruess, Demny, Sello, & Williams, 1972).

Role in Microcystin Structure

Sano and Kaya (1998) identified Dhb-microcystins containing 2-amino-2-butenoic acid in Oscillatoria agardhii. These microcystins were structurally elucidated, indicating the role of this amino acid in cyanotoxins (Sano & Kaya, 1998).

Synthesis and Chemical Applications

Tan, Er, and Yeung (2014) explored the asymmetric cyclization of 3-butenoic acids, demonstrating the chemical versatility of compounds like 2-amino-3-butenoic acid in synthetic chemistry (Tan, Er, & Yeung, 2014).

Future Directions

The future directions for research on 2-Amino-3-butenoic acid could involve further investigation into its synthesis, mechanism of action, and potential applications. For instance, understanding the biosynthetic pathways of this compound could lead to the development of new methods for its production . Additionally, elucidating its mechanism of action could provide insights into its potential therapeutic uses .

properties

IUPAC Name

2-aminobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLGLPAZTUBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866280
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-butenoic acid

CAS RN

56512-51-7, 52773-87-2
Record name Vinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56512-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52773-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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